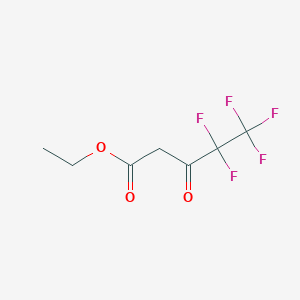
Ethyl pentafluoropropionylacetate
Cat. No. B1362869
Key on ui cas rn:
663-35-4
M. Wt: 234.12 g/mol
InChI Key: MWGSZQXKIYWSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05082947
Procedure details


Ethyl acetate (20.26 g, 0.23 mole) and sodium metal (2.3 g, 0.10 g-atom) was added to ethyl pentafluoropropionate (20.26 g, 0.23 mole) and the mixture was refluxed with stirring until sodium metal was dissolved. After sodium metal was dissolved, dry diethyl ether (100 ml) was added and the solution was further reacted under reflux overnight. After completion of the reaction, the solvent was evaporated under reduced pressure and the resulting residue was made acidic with 50 ml of 15% sulfuric acid, while it was cool. The solution was extracted with diethyl ether and the ether layer was dried with anhydrous sodium sulfate. Diethyl ether was then distilled off by distilling at atmospheric pressure using a fractionating column packed with Raschig ring and the resulting residue was further distilled under reduced pressure to give 9.90 g (42.3%) of the title compound as a colorless liquid, b.p. 77°-78° C./80 mmHg. The structure of this compound was confirmed by IR and NMR.






Name
Yield
42.3%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[Na].[F:8][C:9]([F:19])([F:18])[C:10]([F:17])([F:16])[C:11](OCC)=[O:12]>C(OCC)C>[F:16][C:10]([F:17])([C:9]([F:19])([F:18])[F:8])[C:11]([CH2:2][C:1]([O:4][CH2:5][CH3:6])=[O:3])=[O:12] |^1:6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
20.26 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(=O)OCC)(F)F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was further reacted
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cool
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the ether layer was dried with anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Diethyl ether was then distilled off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distilling at atmospheric pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the resulting residue was further distilled under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)CC(=O)OCC)(C(F)(F)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.9 g | |
| YIELD: PERCENTYIELD | 42.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 18.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
